8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
8-Bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system combining benzofuran and pyrimidine moieties, with a bromine atom at the 8th position. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by heating under reflux with sodium methoxide in butanol . This process facilitates the formation of the fused ring system.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 8-Bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit DNA synthesis or interfere with cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Investigated for its potential as a kinase inhibitor in cancer therapy.
Uniqueness: 8-Bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique fused ring system and the presence of a bromine atom, which can be further functionalized. This structural uniqueness provides a versatile platform for chemical modifications and the development of novel compounds with diverse applications.
Properties
Molecular Formula |
C10H5BrN2O3 |
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Molecular Weight |
281.06 g/mol |
IUPAC Name |
8-bromo-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H5BrN2O3/c11-4-1-2-6-5(3-4)7-8(16-6)9(14)13-10(15)12-7/h1-3H,(H2,12,13,14,15) |
InChI Key |
XXNJLQVECLHXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(O2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
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